Cas no 897488-03-8 (7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole)
7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- [4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone
- 7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole
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- Inchi: 1S/C20H20ClN3O2S/c1-13-6-7-16(21)18-17(13)22-20(27-18)24-10-8-23(9-11-24)19(25)14-4-3-5-15(12-14)26-2/h3-7,12H,8-11H2,1-2H3
- InChI Key: HWLCGTIKLMBJGN-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2=NC3=C(C)C=CC(Cl)=C3S2)CC1)(C1=CC=CC(OC)=C1)=O
7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2609-2955-2μmol |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-5μmol |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-10μmol |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-20μmol |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-1mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-2mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-3mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-4mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-5mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2609-2955-10mg |
7-chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole |
897488-03-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 7-chloro-2-4-(3-methoxybenzoyl)piperazin-1-yl-4-methyl-1,3-benzothiazole
7-Chloro-2-(4-(3-Methoxybenzoyl)piperazin-1-yl)-4-Methyl-1,3-Benzothiazole: A Comprehensive Overview
The compound 7-chloro-2-(4-(3-methoxybenzoyl)piperazin-1-yl)-4-methyl-1,3-benzothiazole, identified by the CAS number 897488-03-8, is a complex organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzothiazoles, which are known for their versatile applications in drug design, material science, and as intermediates in organic synthesis. The structure of this molecule incorporates a benzothiazole core with substituents that include a chlorine atom at position 7, a methyl group at position 4, and a piperazine ring substituted with a 3-methoxybenzoyl group at position 2. These substituents contribute to its unique chemical properties and reactivity.
The benzothiazole moiety is a fused bicyclic structure consisting of a benzene ring and a thiazole ring. This structure is highly aromatic and provides stability to the molecule. The substitution pattern on the benzothiazole ring plays a crucial role in determining its electronic properties and reactivity. In this compound, the presence of electron-withdrawing groups like chlorine and electron-donating groups like methyl and methoxy can influence the molecule's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
The piperazine ring is another key feature of this compound. Piperazine is a six-membered saturated ring containing two nitrogen atoms. It is known for its ability to form hydrogen bonds and act as a ligand in coordination chemistry. In this molecule, the piperazine ring is substituted with a 3-methoxybenzoyl group, which adds further complexity to the structure. The methoxy group on the benzoyl substituent can act as an electron-donating group, potentially influencing the electronic environment of the entire molecule.
Recent studies have highlighted the potential of benzothiazole derivatives in drug discovery. For instance, research has shown that certain benzothiazole-containing compounds exhibit anti-inflammatory, antitumor, and antimicrobial activities. The presence of chlorine and methyl groups in this compound may enhance its pharmacokinetic properties, such as absorption and bioavailability. Additionally, the piperazine moiety could serve as a site for further functionalization or conjugation with other bioactive molecules.
From a synthetic perspective, the construction of this compound likely involves multi-step reactions. The synthesis may start with the preparation of the benzothiazole core through condensation reactions involving thioamides or thioureas with aldehydes or ketones. Subsequent steps would involve introducing the substituents at specific positions on the benzothiazole ring. The introduction of the piperazine group would require careful planning to ensure regioselectivity and yield optimization.
The physical properties of this compound are also worth noting. Its molecular weight is approximately 506 g/mol, which suggests it has moderate solubility in common organic solvents like dichloromethane or ethyl acetate. The presence of polar groups like chlorine and methoxy could enhance its solubility in polar solvents such as water or methanol under certain conditions.
In terms of applications, this compound could serve as an intermediate in the synthesis of more complex molecules or as a building block for drug development programs targeting specific therapeutic areas. For example, its structural features make it suitable for exploring interactions with biological targets such as enzymes or receptors.
Looking ahead, ongoing research into benzothiazole derivatives continues to uncover new potential uses for these compounds. Advances in computational chemistry and high-throughput screening techniques are enabling scientists to design more potent and selective molecules based on these frameworks.
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